

PROTAC Design with PEG6 Linkers: Application Notes and Protocols for Researchers

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Compound of Interest		
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Introduction to PROTACs and the Role of PEG6 Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. Specifically, a six-unit PEG linker (PEG6) offers a balance of flexibility and length, which can be optimal for inducing efficient protein degradation.

This document provides detailed application notes, experimental protocols, and design considerations for researchers developing PROTACs with PEG6 linkers.



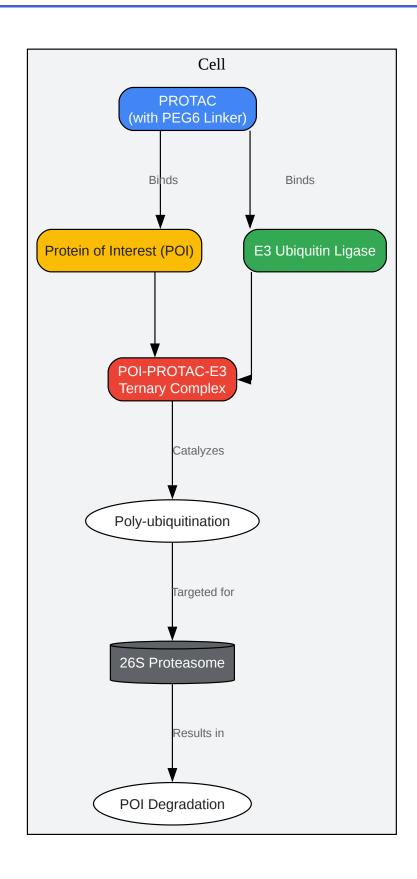
Data Presentation: Quantitative Analysis of PROTACs with PEG6 Linkers

The following table summarizes key quantitative data for representative PROTACs that utilize a PEG6 linker, providing a comparative overview of their degradation potency (DC50), maximum degradation (Dmax), and other relevant parameters.

Target Protein	E3 Ligase Ligand	Cell Line	DC50 (nM)	Dmax (%)	Notes
BRD4	VHL Ligand	MV4-11	30	92	Part of a series comparing PEG linker lengths.
ВТК	CRBN Ligand	Mino Cells	<10	~90	Referred to as compound RC-1.
Hypothetical	VHL Ligand	-	75	80	Example data for a PROTAC with a 6-unit PEG linker.

Mandatory Visualization

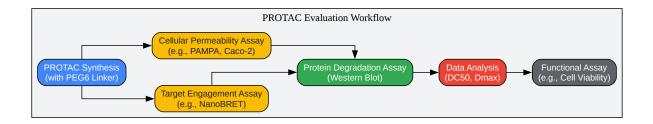




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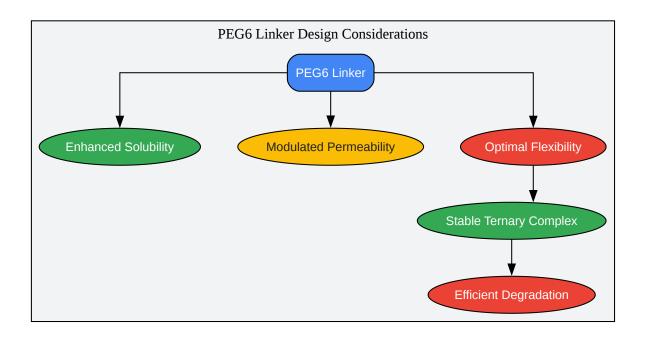
PROTAC-mediated protein degradation pathway.





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A typical workflow for the design and evaluation of PROTACs.



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Key considerations for using PEG6 linkers in PROTAC design.



Experimental Protocols Protocol 1: Synthesis of a PROTAC with a PEG6 Linker

This protocol outlines a general two-step synthetic route for assembling a PROTAC using a commercially available amino-PEG6-amine linker.

Step 1: Coupling of E3 Ligase Ligand to Amino-PEG6-amine

- Materials:
 - Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)
 - Amino-PEG6-amine (1.2 eg)
 - HATU (1.2 eq)
 - DIPEA (3.0 eq)
 - Anhydrous DMF
 - Nitrogen atmosphere
- Procedure:
 - Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
 - Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
 - Add the Amino-PEG6-amine to the reaction mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the crude product by flash column chromatography to yield the E3
 Ligase Ligand-PEG6-amine intermediate.

Step 2: Coupling of Intermediate with Target Protein Ligand



· Materials:

- E3 Ligase Ligand-PEG6-amine (from Step 1) (1.0 eq)
- Carboxylic acid-functionalized target protein ligand (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous DMF
- Nitrogen atmosphere

Procedure:

- Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
- Add the E3 Ligase Ligand-PEG6-amine intermediate to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
 5% LiCl solution, saturated NaHCO3 solution, and brine.
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